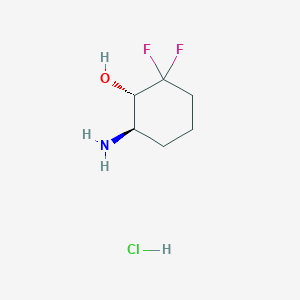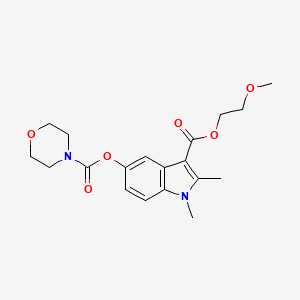
3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C19H24N2O6 and its molecular weight is 376.409. The purity is usually 95%.
BenchChem offers high-quality 3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synchrotron Radiation Studies
Synchrotron radiation facilities (SRFs) around the world, such as Spring-8 in Japan, Advanced Photon Source (APS) in the United States, and ESRF in Europe, provide a novel experimental tool for scientific research. Synchrotron radiation offers advantages like a broad frequency spectrum, high brilliance, coherence, and polarization. Researchers use it for X-ray imaging, scattering, diffraction, and spectroscopy. In materials research, synchrotron radiation helps understand structure-property relationships, explore new materials, and visualize processes during material processing .
Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI)
NMR and MRI technologies have diverse applications in physics, chemistry, geology, and medical science. NMR provides insights into molecular structures, dynamics, and interactions. MRI, on the other hand, is widely used for non-invasive imaging of soft tissues in medicine. Researchers leverage these techniques to study molecular behavior, diagnose diseases, and monitor treatment responses .
Improving Therapeutic Efficacy
The compound’s potential in improving therapeutic efficacy is noteworthy. Combinatorial methods involving bisantrene and its derivatives aim to enhance therapeutic performance. By either improving efficacy as monotherapy or reducing side effects, researchers explore ways to optimize treatment outcomes. This application is particularly relevant in the context of life-threatening diseases like cancer .
Materials Characterization
Researchers use this compound to explore the microstructural evolution of materials in both 2D and 3D. It contributes to studies on crystallization kinetics, phase transformations, and material properties. Applications span diverse materials, including aluminum alloys, Ni-based superalloys, metallic glass, composites, and superconductors .
Additive Manufacturing Research
Synchrotron radiation aids in additive manufacturing (3D printing) research. It allows visualization of the printing process, assessment of material properties, and optimization of printing parameters. Understanding microstructural changes during printing is crucial for advancing this field .
Drug Discovery and Development
Given its unique structure, the compound may have applications in drug discovery. Researchers investigate its interactions with biological targets, potential therapeutic effects, and safety profiles. Computational modeling and experimental studies can guide the development of novel pharmaceuticals .
Eigenschaften
IUPAC Name |
[3-(2-methoxyethoxycarbonyl)-1,2-dimethylindol-5-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-13-17(18(22)26-11-10-24-3)15-12-14(4-5-16(15)20(13)2)27-19(23)21-6-8-25-9-7-21/h4-5,12H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWSDAMPCUAACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

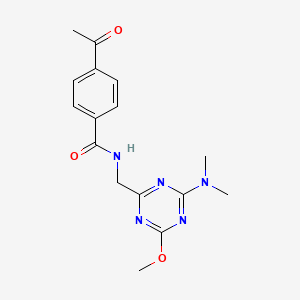
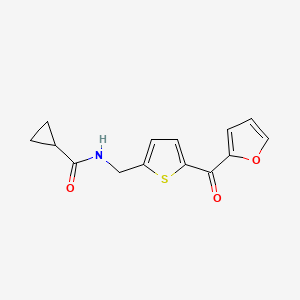
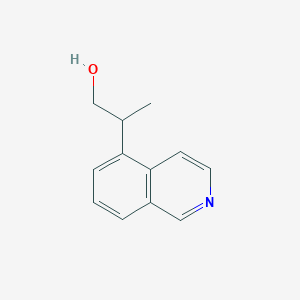
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[6-(2-methylpropoxy)pyridin-3-yl]methanone](/img/structure/B2698464.png)
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/no-structure.png)
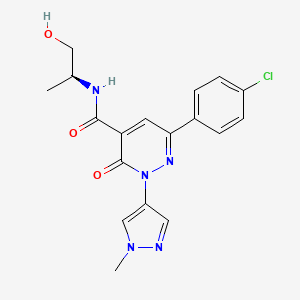
![N-(4-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698471.png)
![3-Butyl-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2698472.png)
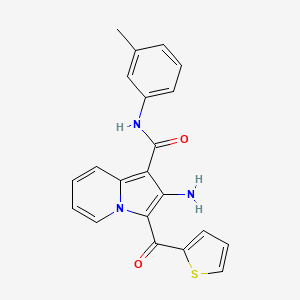

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2698477.png)
![N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2698478.png)
![1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole](/img/structure/B2698479.png)
